molecular formula C14H20BrClN2OS B6694392 N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride

N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride

Cat. No.: B6694392
M. Wt: 379.7 g/mol
InChI Key: IGQALYTUCMNNBP-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a bromophenyl group, and a sulfanylpropyl chain, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2OS.ClH/c1-10(19-13-4-2-12(15)3-5-13)8-17-14(18)11-6-7-16-9-11;/h2-5,10-11,16H,6-9H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQALYTUCMNNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCNC1)SC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form 4-bromophenyl.

    Sulfanylpropyl Chain Addition:

    Pyrrolidine Ring Formation: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, followed by the addition of a carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the sulfanylpropyl chain can form covalent bonds with thiol groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride
  • N-[2-(4-fluorophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride
  • N-[2-(4-methylphenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride

Uniqueness

N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound for various research applications.

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